Elevated Lipophilicity (LogP) vs. Diazepam, Alprazolam, and Clonazepam
The target compound exhibits an XLogP3-AA value of 3.3 [1], which is significantly higher than the calculated logP values for diazepam (3.15) [2] and alprazolam (3.02) [3], and substantially exceeds the logP of clonazepam (2.41-3.04) [4]. This increased lipophilicity, driven by the absence of a polar substituent at the 2-position, suggests enhanced passive membrane permeability and a distinct distribution profile in biological systems.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.3 (XLogP3-AA) |
| Comparator Or Baseline | Diazepam: 3.15; Alprazolam: 3.02; Clonazepam: 2.41-3.04 |
| Quantified Difference | Target compound is 0.15 to 0.89 logP units higher |
| Conditions | Calculated partition coefficient (octanol/water) via computational methods (XLogP3, AlogP) |
Why This Matters
A higher logP indicates superior membrane permeability, which is a critical parameter when selecting a reference standard for permeability assays or when investigating passive diffusion kinetics.
- [1] PubChem. (2025). 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl-. PubChem CID 27855. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/27855 View Source
- [2] NEUROTOXKB. (n.d.). Diazepam. Neurotoxicants Knowledgebase. Retrieved from https://cb.imsc.res.in/neurotoxkb/compound/diazepam View Source
- [3] IPPI-DB. (n.d.). Compound 1907 (Alprazolam). Institut Pasteur. Retrieved from https://ippidb.pasteur.fr/compound/1907 View Source
- [4] InAADR. (n.d.). Clonazepam. Drug-Protein-ADRs database, NIPER. Retrieved from https://pitools.niper.ac.in/compound/clonazepam View Source
